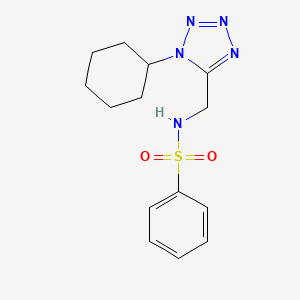

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide

Description

These analogs share the core 1-cyclohexyl-1H-tetrazol-5-yl moiety but differ in substituents attached to the benzenamine or sulfonamide groups. The cyclohexyl-tetrazole scaffold is a recurring feature in bioactive compounds due to its stability and hydrogen-bonding capabilities, while substituents modulate solubility, reactivity, and biological activity .

Properties

IUPAC Name |

N-[(1-cyclohexyltetrazol-5-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O2S/c20-22(21,13-9-5-2-6-10-13)15-11-14-16-17-18-19(14)12-7-3-1-4-8-12/h2,5-6,9-10,12,15H,1,3-4,7-8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMBFCRRUFVGXIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the reaction of an organic nitrile with sodium azide in the presence of a catalyst such as zinc salts or iodine.

Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced via a cycloaddition reaction involving cyclohexyl isocyanide and an appropriate azide source.

Introduction of the Benzenesulfonamide Moiety: The final step involves the reaction of the tetrazole derivative with benzenesulfonyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient mixing and heat transfer. The use of environmentally benign solvents and catalysts is preferred to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Oxidized derivatives with modified functional groups.

Reduction: Reduced derivatives with altered oxidation states.

Substitution: Substituted sulfonamide derivatives with new functional groups.

Scientific Research Applications

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: Tetrazole derivatives are known for their bioisosterism with carboxylic acids, making them valuable in drug design for enhancing metabolic stability and bioavailability.

Agriculture: Tetrazole compounds are used as herbicides and fungicides due to their ability to inhibit specific enzymes in plants and fungi.

Materials Science: Tetrazole derivatives are employed in the synthesis of energetic materials and propellants due to their high nitrogen content and energy release upon decomposition.

Mechanism of Action

The mechanism of action of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to enzymes and receptors in a similar manner . This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs with Benzenamine Substituents

Compounds from the POLYCYCLIC AROMATIC COMPOUNDS study (2024) feature variations in the benzenamine group attached to the cyclohexyl-tetrazole core. Key examples include:

Key Findings :

- Electron-withdrawing groups (e.g., nitro in 5i) correlate with higher yields (86%) compared to electron-donating groups (e.g., dimethyl in 5j: 73%), likely due to enhanced reaction kinetics .

- Melting points are influenced by substituent polarity; nitro (5i: 181°C) and dimethyl (5j: 183°C) groups stabilize crystal packing via dipole interactions or van der Waals forces, respectively .

Analogs with Different Tetrazole Substituents

Replacing the cyclohexyl group on the tetrazole ring with adamantyl or tert-butyl groups alters steric and electronic properties:

| Compound ID | Tetrazole Substituent | Benzene Substituent | Yield (%) | Melting Point (°C) | Molecular Formula |

|---|---|---|---|---|---|

| 5h | Adamantyl | 4-chloro | 66 | 132–134 | C29H34ClN5OS |

| 5j | tert-Butyl | 2-bromo | 57 | 125–127 | C20H23Br2N5OS |

| 5l | Cyclohexyl | 3-bromo | 68 | N/A (liquid) | C24H30BrN5OS |

Key Findings :

Sulfur-Containing Derivatives

Sulfoximine and sulfonimidamide derivatives exhibit distinct properties compared to sulfonamides:

| Compound ID | Functional Group | Substituents | Yield (%) | Melting Point (°C) | Molecular Formula |

|---|---|---|---|---|---|

| 7f | Sulfonimidamide | 4-chloro, piperidyl, p-tolyl | 55 | 112–113 | C35H39ClN7OS |

| 5h | Sulfoximine | 4-chloro, adamantyl | 66 | 132–134 | C29H34ClN5OS |

Key Findings :

Amide vs. Sulfonamide Derivatives

The butyramide analog (CAS 920438-27-3) provides insights into the role of the sulfonamide group:

| Compound ID | Functional Group | Molecular Weight (g/mol) | Molecular Formula |

|---|---|---|---|

| N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)butyramide | Amide | 251.33 | C12H21N5O |

| Hypothetical sulfonamide | Sulfonamide | ~300 (estimated) | C14H20N5O2S |

Key Findings :

- Sulfonamides may exhibit stronger hydrogen-bonding capacity, enhancing crystallinity and thermal stability.

Research Implications and Limitations

- Substituent Effects : Electron-withdrawing groups and bulky tetrazole substituents significantly impact yields, melting points, and reactivity .

- Methodology : Syntheses often employ Au(PPh3)OTf catalysis under inert conditions, with yields ranging from 55% to 86% depending on substituents .

- Limitations : Data gaps (e.g., missing yields for 5g) and structural variability complicate direct comparisons.

Biological Activity

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a benzenesulfonamide core and a tetrazole moiety. The structural formula can be represented as follows:

This compound is characterized by its ability to mimic carboxylic acids due to the presence of the tetrazole ring, which allows it to interact with various biological targets.

The mechanism of action for this compound involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes by mimicking substrate structures, leading to altered metabolic pathways.

- Receptor Modulation : It can bind to receptors involved in various signaling pathways, potentially affecting processes such as inflammation and cell proliferation.

Antimicrobial Properties

Research has indicated that derivatives of benzenesulfonamide, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that related compounds possess effective inhibitory actions against various bacterial strains and fungi .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in several studies. For example, in vivo evaluations demonstrated its effectiveness in reducing inflammation markers in animal models. The mechanism likely involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Anticancer Activity

Emerging data suggest that this compound may possess anticancer properties. In vitro studies have reported cytotoxic effects against several cancer cell lines, including those from lung and colon cancers. The compound's ability to induce apoptosis and inhibit cell proliferation has been noted as significant .

Case Studies

- Study on Antimicrobial Activity : A series of benzenesulfonamide derivatives were synthesized and tested against clinical isolates of bacteria. This compound showed promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Anti-inflammatory Evaluation : In a controlled study involving animal models of arthritis, the compound significantly reduced joint swelling and inflammatory markers compared to the control group, suggesting its potential as a therapeutic agent for inflammatory diseases .

- Anticancer Research : A study evaluated the effects of this compound on human cancer cell lines (e.g., HCT116 for colon cancer). Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent activity against these malignancies .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Notable Findings |

|---|---|---|---|

| N-(4-chlorophenyl)(1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-methoxyethanamine | Structure | Antimicrobial, Anti-inflammatory | Effective against resistant bacterial strains |

| 2-sulfonyl-4H-benzoxazinones | Structure | Protease inhibition | Selective for C1r protease |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.